2,2,2-Trifluoro-3'-(trifluoromethylsulfonyl)acetophenone
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Overview
Description
2,2,2-Trifluoro-3’-(trifluoromethylsulfonyl)acetophenone is a chemical compound with the molecular formula C9H4F6O3S and a molecular weight of 306.19 g/mol It is characterized by the presence of trifluoromethyl and trifluoromethylsulfonyl groups attached to an acetophenone backbone
Scientific Research Applications
2,2,2-Trifluoro-3’-(trifluoromethylsulfonyl)acetophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound’s unique chemical properties make it useful in the study of enzyme mechanisms and protein interactions.
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with risks such as skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and ensuring adequate ventilation .
Preparation Methods
The synthesis of 2,2,2-Trifluoro-3’-(trifluoromethylsulfonyl)acetophenone can be achieved through several methods. One common synthetic route involves the Grignard reaction, where m-trifluoromethylbromo-benzene reacts with trifluoroacetic acid . The reaction conditions typically include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
2,2,2-Trifluoro-3’-(trifluoromethylsulfonyl)acetophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones under specific conditions.
Substitution: The trifluoromethyl and trifluoromethylsulfonyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-3’-(trifluoromethylsulfonyl)acetophenone involves its interaction with molecular targets through its trifluoromethyl and trifluoromethylsulfonyl groups. These groups can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity and function. The pathways involved may include inhibition of specific enzymes or modulation of protein-protein interactions, depending on the context of its use .
Comparison with Similar Compounds
2,2,2-Trifluoro-3’-(trifluoromethylsulfonyl)acetophenone can be compared with other similar compounds, such as:
2,2,2-Trifluoroacetophenone: This compound lacks the trifluoromethylsulfonyl group, making it less reactive in certain chemical reactions.
Trifluoromethanesulfonyl chloride: This compound is primarily used as a sulfonating agent and lacks the acetophenone backbone.
2,2,2-Trifluoroethyl trifluoromethanesulfonate: This compound is used in different synthetic applications and has a different structural framework.
The uniqueness of 2,2,2-Trifluoro-3’-(trifluoromethylsulfonyl)acetophenone lies in its combination of trifluoromethyl and trifluoromethylsulfonyl groups, which impart distinct chemical properties and reactivity.
Properties
IUPAC Name |
2,2,2-trifluoro-1-[3-(trifluoromethylsulfonyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F6O3S/c10-8(11,12)7(16)5-2-1-3-6(4-5)19(17,18)9(13,14)15/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLYTIKUFQJBGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C(F)(F)F)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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